(S)-isopropyl 2-(benzyloxycarbonylamino)-5-hydroxypentanoate
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Overview
Description
Propan-2-yl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a hydroxy group, a phenylmethoxycarbonylamino group, and a pentanoate ester. Its chemical properties make it a valuable subject of study in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate typically involves multiple steps, including esterification and amide formation. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethoxycarbonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
Propan-2-yl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which propan-2-yl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylmethoxycarbonylamino group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Propan-2-yl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate can be compared with similar compounds such as:
Propan-2-yl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate: Similar structure but with a methylsulfonyloxy group instead of a hydroxy group.
Propan-2-yl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)butanoate: Similar structure but with a shorter carbon chain.
The uniqueness of propan-2-yl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl 5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-12(2)22-15(19)14(9-6-10-18)17-16(20)21-11-13-7-4-3-5-8-13/h3-5,7-8,12,14,18H,6,9-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCNGEWBZXQKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CCCO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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